molecular formula C19H24N6O2S B2481185 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1181521-69-6

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2481185
CAS No.: 1181521-69-6
M. Wt: 400.5
InChI Key: BLDWPVFIAGMDNP-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a useful research compound. Its molecular formula is C19H24N6O2S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Metal Ion Complexes

A study by Ghani & Alabdali (2022) focused on synthesizing and characterizing ligands with gold (III) and nickel (II) metal ions using a compound similar to 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide. The ligand was synthesized from cyclization of interaction between aldehyde amine and KCN in an acidic medium. This study explored its potential in anti-cancer activity against a breast cancer cell line, revealing that the gold(III) complex exhibited higher cytotoxicity than the nickel(II) complex.

Antimicrobial Applications

In a study by Darwish et al. (2014), new heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to this compound, were synthesized. These compounds were evaluated for their antibacterial and antifungal activities and showed promising results.

Structural Studies in Sulfonamides

Research by Cai et al. (2009) detailed the crystal structure of a compound structurally similar to this compound. This study contributes to understanding the chemical properties and potential applications of such compounds, particularly in the field of sulfonamides, which are widely used as antibacterial agents.

Anticancer Evaluation

Zyabrev et al. (2022) conducted a study on 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles, compounds similar to this compound, for their in vitro anticancer activity. The compounds exhibited cytostatic and antiproliferative activities against various cancer cell lines, indicating their potential as lead compounds for further in-depth studies in cancer treatment.

Alkylation and Cyanoethylation Studies

Kaldrikyan, Minasyan, and Melik-Ogandzanyan (2016) explored the alkylation and cyanoethylation of 1,2,4-triazole-3-thiols, closely related to the compound . Their study provided insights into new 3-sulfanyl-1,2,4-triazoles, contributing to the understanding of chemical reactions and potential applications of these compounds.

Antimicrobial Screening

MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) synthesized derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which are structurally similar to the compound in focus. The compounds were screened for antibacterial, antifungal, and anti-tuberculosis activity, highlighting their potential in antimicrobial applications.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. As mentioned, triazole compounds can bind with various enzymes and receptors in the biological system .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-27-15-9-5-4-8-14(15)17-23-24-18(25(17)21)28-12-16(26)22-19(13-20)10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWPVFIAGMDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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